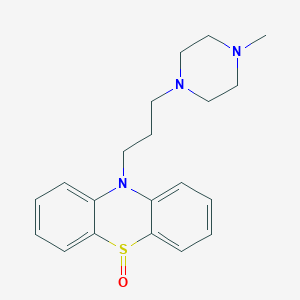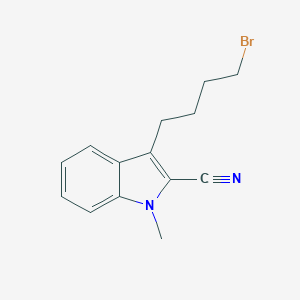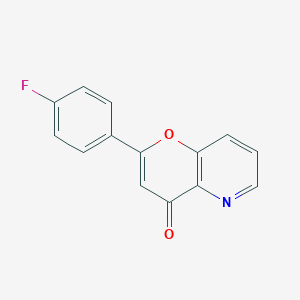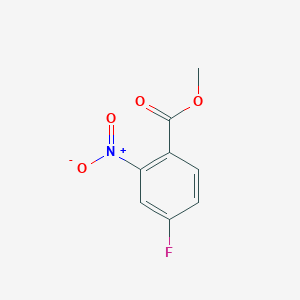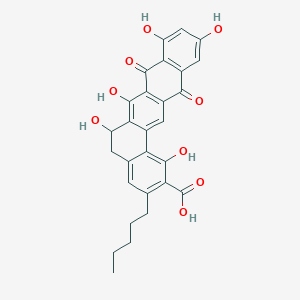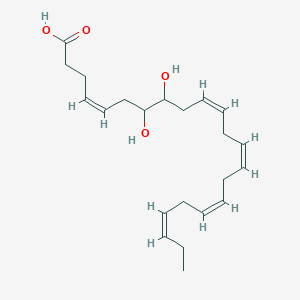
(+/-)-7,8-dihydroxy-4Z,10Z,13Z,16Z,19Z-docosapentaenoic acid
説明
(-)-7,8-Dihydroxy-4Z,10Z,13Z,16Z,19Z-docosapentaenoic acid (DPDP) is a polyunsaturated fatty acid (PUFA) found in fish and other marine life. It is an important component of the omega-3 family of fatty acids and has been studied extensively in recent years for its potential health benefits. DPDP is a structural isomer of eicosapentaenoic acid (EPA) and has similar biochemical and physiological effects. DPDP has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties, as well as potential applications in treating cardiovascular diseases.
科学的研究の応用
Biomarker for Inflammatory Diseases
7,8-DiHDPE is recognized as an important signaling metabolite in various inflammatory diseases. Its presence and levels can serve as potential biomarkers for these conditions . The ability to detect and quantify this compound could aid in the diagnosis and monitoring of disease progression.
Profiling Vicinal Diols
The compound is used in the profiling of vicinal diols through a selective and sensitive approach involving liquid chromatography-post column derivatization coupled with double precursor ion scan-mass spectrometry (LC-PCD-DPIS-MS) . This method improves the selectivity and sensitivity for profiling vicinal-diol compounds from biological matrices.
Study of Epoxy Fatty Acids Metabolism
7,8-DiHDPE is utilized in in vitro studies to understand the metabolism of epoxy fatty acids by human soluble epoxide hydrolase . This research is crucial for comprehending how the body processes fatty acids and the role of metabolites in health and disease.
Identification of Regioisomers
The compound aids in the identification of vicinal-diol metabolites of individual regioisomers from different types of polyunsaturated fatty acids . This is significant for the study of lipidomics and the complex pathways involved in lipid metabolism.
Detection Sensitivity Enhancement
The detection limit of vicinal diols like 7,8-DiHDPE has been significantly lowered to 25 nM using advanced LC-PCD-DPIS-MS techniques . This enhancement in detection sensitivity is vital for early diagnosis and therapeutic monitoring.
Angiogenesis and Anti-inflammatory Research
Related compounds, such as 19,20-DiHDPE derived from DHA, have been shown to promote VEGF-induced angiogenesis in mice and may have anti-inflammatory and anti-tumor effects . By extension, 7,8-DiHDPE could be studied for similar applications in medical research.
Proresolving Mediators
As an intermediate of specialized proresolving mediators, 7,8-DiHDPE plays a role in the resolution phase of inflammation . Understanding its function could lead to new therapeutic strategies for inflammatory diseases.
作用機序
Target of Action
7,8-DiHDPE is a major metabolite of docosahexaenoic acid (DHA) that is produced via oxidation by cytochrome P450 epoxygenases . The primary target of 7,8-DiHDPE is the tropomyosin receptor kinase B (TrkB) . TrkB is a receptor involved in nerve growth factor signaling, which is important for neuronal survival and plasticity .
Mode of Action
The neurological effects of 7,8-DiHDPE are thought to be mediated by its interaction with specific receptors. It works by modulating the expression of various receptors, including glutamate receptor subunits and BDNF . It can also have an effect on synapse formation, energy metabolism, and acetylcholine release in certain brain regions .
Biochemical Pathways
7,8-DiHDPE is an intermediate of specialized pro-resolving mediators . These mediators play a crucial role in orchestrating the resolution of tissue inflammation . The production of 7,8-DiHDPE likely proceeds through cytochrome P450-catalyzed epoxidation at the ω-3 double bond, followed by conversion to the vicinal diols by epoxide hydrolase .
Pharmacokinetics
The in vivo evidence for the pharmacokinetics profile of 7,8-DiHDPE indicated that the plasma half-life of this compound in mice, after oral administration of 50 mg/kg, is 134 minutes . The plasma concentration peaked at 10 minutes with 70 ng/ml and was still detectable after 8 hours (5 ng/ml) . 7,8-DiHDPE is stable in liver microsomal assay but labile in hepatocytes, indicating that it might be readily subjected to glucuronidation, sulfation, and methylation .
Result of Action
The molecular and cellular effects of 7,8-DiHDPE’s action are primarily related to its role as a specialized pro-resolving mediator . It helps to resolve tissue inflammation and plays a crucial role in maintaining proper neuronal function and promoting neurogenesis .
特性
IUPAC Name |
(4Z,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20(23)21(24)18-15-13-16-19-22(25)26/h3-4,6-7,9-10,12-15,20-21,23-24H,2,5,8,11,16-19H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,14-12-,15-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZIOENSPXELQY-MPQBXPHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC(C(CC=CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CC(C(C/C=C\CCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-7,8-dihydroxy-4Z,10Z,13Z,16Z,19Z-docosapentaenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] 4-nitrobenzoate](/img/structure/B130833.png)
![[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B130835.png)

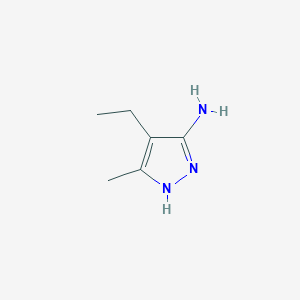

![Carbamic acid, [(1S)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B130841.png)
![(2S,3S,4aS,5R,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B130843.png)
